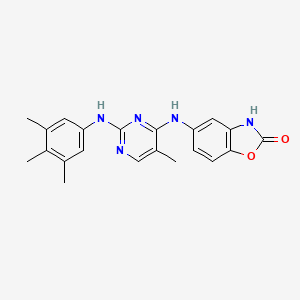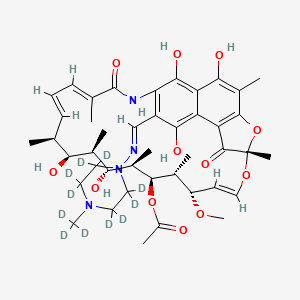
Rifampicin-d11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. The deuterium labeling in Rifampicin-d11 makes it particularly useful in scientific research, especially in pharmacokinetic and metabolic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rifampicin-d11 typically involves the deuteration of Rifampicin. One common method is the continuous flow synthesis starting from rifamycin S and tert-butylamine in a microreactor. This method involves two reaction steps and one purification step, resulting in a 67% overall yield . The reaction conditions include the use of 1-amino-4-methyl piperazine and tetrahydrofuran as solvents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The continuous flow synthesis method is preferred due to its efficiency and cost-effectiveness. This method reduces the consumption of expensive reagents like 1-amino-4-methyl piperazine and improves the overall yield .
Chemical Reactions Analysis
Types of Reactions
Rifampicin-d11 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form rifampin quinone.
Reduction: Reduction reactions can convert this compound to its reduced form.
Substitution: Substitution reactions can occur at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines.
Major Products
Oxidation: Rifampin quinone.
Reduction: Reduced this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Rifampicin-d11 is widely used in scientific research due to its deuterium labeling, which provides unique advantages in various fields:
Chemistry: Used in studies involving reaction mechanisms and isotope effects.
Biology: Helps in tracing metabolic pathways and studying enzyme kinetics.
Medicine: Used in pharmacokinetic studies to understand drug absorption, distribution, metabolism, and excretion.
Industry: Employed in the development of new antibiotics and in quality control processes
Mechanism of Action
Rifampicin-d11 exerts its effects by inhibiting bacterial DNA-dependent RNA polymerase. This inhibition prevents the transcription of DNA into RNA, thereby blocking bacterial protein synthesis and leading to bacterial cell death . The molecular target is the beta subunit of the RNA polymerase enzyme .
Comparison with Similar Compounds
Rifampicin-d11 belongs to the class of rifamycin antibiotics, which also includes:
Rifampicin: The non-deuterated form, widely used in clinical settings.
Rifabutin: Another rifamycin antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Rifapentine: Known for its longer half-life compared to Rifampicin.
Uniqueness
The deuterium labeling in this compound provides enhanced stability and allows for more precise tracking in metabolic studies, making it unique compared to its non-deuterated counterparts .
Properties
Molecular Formula |
C43H58N4O12 |
|---|---|
Molecular Weight |
834.0 g/mol |
IUPAC Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-[2,2,3,3,5,5,6,6-octadeuterio-4-(trideuteriomethyl)piperazin-1-yl]iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C43H58N4O12/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)39(58-27(7)48)25(5)35(50)24(4)34(21)49/h11-14,19-21,23-25,29,34-35,39,49-53H,15-18H2,1-10H3,(H,45,55)/b12-11+,19-14+,22-13+,44-20+/t21-,23+,24+,25+,29-,34-,35+,39+,43-/m0/s1/i9D3,15D2,16D2,17D2,18D2 |
InChI Key |
JQXXHWHPUNPDRT-AYKQFCLGSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C([2H])([2H])[2H])([2H])[2H])([2H])[2H])/N=C/C2=C3C(=C4C(=C2O)C5=C(C(=C4O)C)O[C@@](C5=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(/C(=O)N3)\C)C)O)C)O)C)OC(=O)C)C)OC)C)O)([2H])[2H])[2H] |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![disodium;5-[[4,6-bis[3-[bis(2-amino-2-oxoethyl)sulfamoyl]anilino]-1,3,5-triazin-2-yl]amino]-2-[4-[[4,6-bis[3-[bis(2-amino-2-oxoethyl)sulfamoyl]anilino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]benzenesulfonate](/img/structure/B12375609.png)

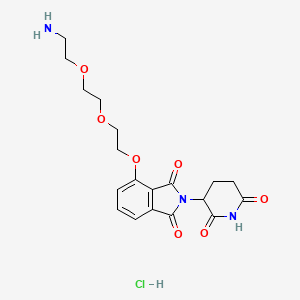
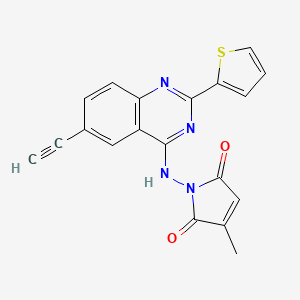
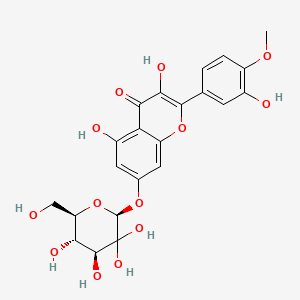

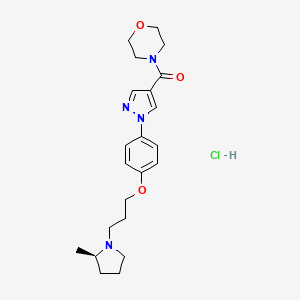

![N-[5-(2-cyclopropylethynyl)-1,3,4-thiadiazol-2-yl]-4-[2-(difluoromethyl)-5-methoxypyridin-4-yl]-6-(1-methylpyrazol-3-yl)pyridine-3-carboxamide](/img/structure/B12375654.png)
![1-(3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-3-((3,4-dimethoxyphenethyl)amino)propan-1-one](/img/structure/B12375656.png)
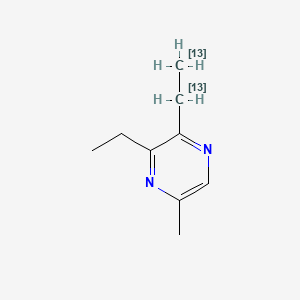
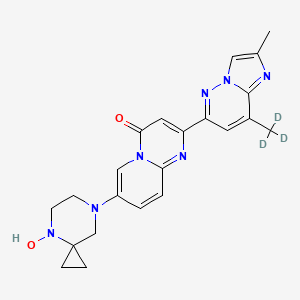
![N-[(2S)-1-[[(1S)-2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-cyclohexyl-2-oxoethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B12375674.png)
